N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
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Overview
Description
N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a hexanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-diethylhexanamide with 4-methoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-4-methoxybenzamide: Similar structure but with different functional groups.
N,N-diethyl-2-thioxo-1,3-thiazolidin-4-one: Shares the thiazolidinone ring but lacks the methoxybenzylidene group.
Uniqueness
N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H28N2O3S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N,N-diethyl-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C21H28N2O3S2/c1-4-22(5-2)19(24)9-7-6-8-14-23-20(25)18(28-21(23)27)15-16-10-12-17(26-3)13-11-16/h10-13,15H,4-9,14H2,1-3H3/b18-15- |
InChI Key |
FOEDMXGUDHIODM-SDXDJHTJSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Canonical SMILES |
CCN(CC)C(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
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